2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
The compound 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine class, a fused heterocyclic scaffold comprising an imidazole ring fused to a pyridazine ring. This structural arrangement enables diverse pharmacological interactions due to the electron-rich nitrogen atoms and planar geometry . The compound features a cyclopropyl group at position 2 and a pyridin-4-yl carboxamide moiety at position 6, which are critical for modulating solubility, metabolic stability, and target binding.
Synthetic routes for imidazo[1,2-b]pyridazines often involve condensation reactions or transition-metal-catalyzed cross-coupling strategies. For example, copper- or palladium-catalyzed reactions with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate are well-established methods to access derivatives like this compound .
Properties
IUPAC Name |
2-cyclopropyl-N-pyridin-4-ylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(17-11-5-7-16-8-6-11)12-3-4-14-18-13(10-1-2-10)9-20(14)19-12/h3-10H,1-2H2,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNHBNLHIVZQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation of Imidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine scaffold is typically constructed via cyclocondensation reactions. A common approach involves the reaction of 3-aminopyridazine with α-haloketones or α-haloaldehydes under basic conditions . For example, 3-aminopyridazine reacts with 2-bromo-1-cyclopropylethanone in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C to yield the cyclized imidazo[1,2-b]pyridazine core . Alternative methods employ microwave-assisted cyclization to reduce reaction times from hours to minutes while maintaining yields above 85% .
Table 1: Comparative Analysis of Core Formation Methods
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced either during core formation or via post-functionalization. Post-synthetic modification often employs cyclopropanation reactions using transition metal catalysts. A notable method involves the use of copper(I) iodide and N,N'-dimethylethylenediamine (DMEDA) to facilitate the coupling of the imidazo[1,2-b]pyridazine core with cyclopropylboronic acid . This Suzuki-Miyaura-type reaction achieves regioselective coupling at the 2-position with yields exceeding 70% .
Critical Parameters:
-
Temperature: 90–100°C in toluene/water biphasic system
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Catalyst Load: 5 mol% CuI, 10 mol% DMEDA
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Base: Cs₂CO₃ (2 equiv)
The introduction of the N-(pyridin-4-yl)carboxamide group requires sequential oxidation and coupling. The 6-methyl group on the imidazo[1,2-b]pyridazine core is first oxidized to a carboxylic acid using potassium permanganate in acidic medium, followed by activation with thionyl chloride to form the acyl chloride . Subsequent reaction with 4-aminopyridine in dichloromethane (DCM) with triethylamine as a base yields the final carboxamide .
Table 2: Carboxamide Formation Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Oxidation (6-Me → COOH) | KMnO₄, H₂SO₄, 60°C, 4h | 92 | 97 | |
| Acyl Chloride Formation | SOCl₂, reflux, 2h | 95 | 99 | |
| Amide Coupling | 4-aminopyridine, Et₃N, DCM, rt | 85 | 98 |
Alternative Routes via Direct Cyclization
Recent advances leverage one-pot tandem reactions to streamline synthesis. A 2023 study demonstrated the use of palladium(II) acetate and Xantphos ligands to simultaneously form the imidazo[1,2-b]pyridazine core and introduce the cyclopropyl group via a cascade cyclization-cyclopropanation sequence . This method reduces purification steps and improves atom economy (78% yield, >99% regioselectivity) .
Mechanistic Insight:
The palladium catalyst facilitates both the cyclization of 3-aminopyridazine with α-bromoketones and the subsequent cyclopropanation via carbene transfer from diazocyclopropane precursors .
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors mitigate exothermic risks during cyclopropanation and oxidation steps. A 2024 pilot study reported a 20% increase in yield using a tubular reactor system with real-time pH and temperature monitoring . Key challenges include:
-
Byproduct Formation: Minimizing over-oxidation during carboxylic acid synthesis
-
Catalyst Recycling: Recovery of palladium catalysts via supported ionic liquid phases (SILP)
Table 3: Scalability Comparison
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Cyclopropanation Yield | 68% | 82% | +14% |
| Reaction Time | 8h | 2h | -75% |
| Pd Catalyst Loss | 12% | 3% | -9% |
Analytical Characterization
Final product validation requires multimodal spectroscopy :
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or imidazo[1,2-b]pyridazine moieties using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various alkylated or aminated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer properties. A study identified several derivatives that selectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, the compound was evaluated for its efficacy against multiple myeloma and showed promising results in inhibiting cell viability and inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It acts as a selective inhibitor of the Tyk2 kinase, which plays a crucial role in inflammatory pathways. In vitro studies demonstrated that it effectively reduces the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Neurological Applications
Recent studies have explored the neuroprotective effects of imidazo[1,2-b]pyridazine derivatives. The compound's ability to cross the blood-brain barrier allows it to exert protective effects against neurodegenerative conditions such as Alzheimer's disease. Research indicates that it may modulate neuroinflammation and neuronal survival .
Case Study 1: Inhibition of Tyk2 Kinase
A detailed investigation into the inhibition of Tyk2 kinase by imidazo[1,2-b]pyridazine derivatives revealed that 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide exhibited high selectivity and potency. The study utilized various biochemical assays to demonstrate its effectiveness in reducing Tyk2-mediated signaling pathways associated with autoimmune diseases .
Case Study 2: Anticancer Efficacy in Myeloma Models
In preclinical models of multiple myeloma, this compound was shown to significantly reduce tumor burden and improve survival rates when administered alongside standard therapies. The mechanism involved the downregulation of oncogenic pathways and induction of apoptosis in malignant cells .
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing downstream signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations and Pharmacological Implications
The pharmacological profile of imidazo[1,2-b]pyridazine derivatives is highly dependent on substituents at positions 2, 3, and 4. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-b]pyridazine Derivatives
Key Observations:
Substituent Effects on Activity: The pyridin-4-yl group (target compound) may enhance interactions with aromatic residues in kinase active sites compared to 3,4-dimethylphenyl (), which lacks heteroatoms for hydrogen bonding .
Impact of Fluorine Substitution :
- Fluorinated derivatives (e.g., ) demonstrate utility in positron emission tomography (PET) imaging due to enhanced metabolic stability and blood-brain barrier penetration .
Activity Trends: Compounds with hydroxypyridinyl or pyrrolidinyl groups () show higher activity (denoted by *), suggesting that polar substituents enhance target engagement .
Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a privileged scaffold in kinase inhibitor design. For instance, tricyclic derivatives () are reported as Haspin kinase inhibitors, which are implicated in cancer progression . The target compound’s pyridin-4-yl group may mimic ATP’s adenine ring, enabling competitive binding in kinase active sites.
Antiparasitic Activity
Early patents () highlight imidazo[1,2-b]pyridazines as antiparasitic agents, though the target compound’s efficacy in this context remains unexplored .
Diagnostic Imaging
Fluorinated analogs () underscore the scaffold’s adaptability for diagnostic applications, though the target compound lacks fluorine substituents for such use .
Biological Activity
2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyclopropyl group, a pyridinyl moiety, and an imidazo[1,2-b]pyridazine core. The synthesis typically involves multi-step reactions starting from readily available materials. Key steps include:
- Formation of the imidazo[1,2-b]pyridazine core through cyclization of a pyridazine derivative and an imidazole precursor.
- Introduction of the cyclopropyl group using cyclopropyl halides under basic conditions.
- Attachment of the pyridinyl group via coupling reactions like Suzuki or Heck reactions using appropriate boronic acids or halides.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as kinases involved in cell signaling pathways. It may act as an inhibitor by binding to active sites or allosteric sites on these proteins, potentially leading to anti-cancer effects by inhibiting cell proliferation .
Anticancer Properties
Research has indicated that derivatives of imidazo[1,2-b]pyridazine exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit various kinases implicated in cancer progression. The mechanism often involves competing with ATP for binding to the active site of kinases, leading to reduced phosphorylation and subsequent cell cycle arrest or apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Akt | 0.15 | |
| Compound B | Aurora Kinase | 0.05 | |
| Compound C | GSK3 | 0.10 |
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects of various imidazo[1,2-b]pyridazine derivatives on cancer cell lines, this compound showed promising results with significant inhibition of cell growth in breast and lung cancer models.
- Structure-Activity Relationship (SAR) : A systematic SAR analysis revealed that modifications at the 6-position of the imidazo ring significantly influence potency against certain kinases. The presence of hydrophobic groups enhanced binding affinity and biological activity .
- Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound led to reduced tumor size compared to control groups. These findings suggest its potential as a therapeutic agent in oncology.
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. Its structural components could interact with bacterial enzymes or receptors, although further research is needed to elucidate these effects.
Q & A
Q. Mitigating steric hindrance :
- Introduce cyclopropyl and pyridinyl groups sequentially to avoid overcrowding during ring closure.
- Optimize reaction temperature and solvent polarity (e.g., DMF or DMSO) to enhance reagent mobility .
Basic: How can structural integrity and purity be confirmed post-synthesis?
Answer:
A combination of analytical techniques is required:
- 1H/13C NMR : Verify hydrogen/carbon environments (e.g., cyclopropyl CH2 at δ ~1.0–1.5 ppm; pyridinyl aromatic protons at δ ~7.0–8.5 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z for C17H14N6O: 342.12 vs. 342.11) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., antifungal vs. antibacterial efficacy)?
Answer:
Contradictions may arise from structural analogs or assay conditions. Resolve via:
- Replication : Reproduce assays using standardized protocols (e.g., CLSI guidelines for MIC determination) .
- Structural analysis : Compare substituent effects (e.g., thiazole vs. pyridinyl groups in analogs) using SAR tables .
| Analog Substituent | Antifungal IC50 (µM) | Antibacterial IC50 (µM) |
|---|---|---|
| 2-Methylthiazole | 0.8 | 12.5 |
| Pyridin-4-yl | 2.1 | 6.7 |
Advanced: What strategies improve aqueous solubility without compromising target binding affinity?
Answer:
- Structural modifications :
- Prodrug approaches : Convert carboxamide to ester prodrugs, hydrolyzed in vivo to the active form .
Advanced: How to design a structure-activity relationship (SAR) study for kinase inhibition?
Answer:
- Variable groups : Systematically modify the cyclopropyl (position 2) and pyridinyl (position N) substituents.
- Assay panels : Test against kinase families (e.g., JAK, EGFR) using fluorescence polarization assays .
- Data correlation : Use computational docking (e.g., AutoDock Vina) to link activity trends with binding pocket interactions .
Basic: How to evaluate compound stability under physiological conditions?
Answer:
- Stress testing : Incubate in PBS (pH 7.4) and human liver microsomes (HLMs) at 37°C.
- Analytical monitoring : Track degradation via LC-MS every 24 hours.
- Key findings : Imidazo[1,2-b]pyridazines show moderate microsomal stability (t1/2 ~45 mins) due to CYP3A4-mediated oxidation .
Advanced: What methodologies optimize pharmacokinetic properties for in vivo studies?
Answer:
- Lipophilicity adjustment : Reduce logP (<3) via fluorination or heteroatom insertion to enhance bioavailability .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction; aim for <95% binding .
- In silico modeling : Predict ADMET profiles with tools like SwissADME or ADMETLab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
